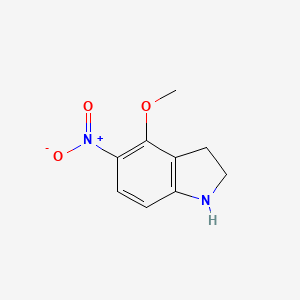

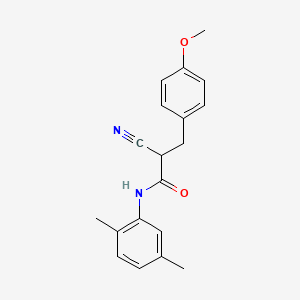

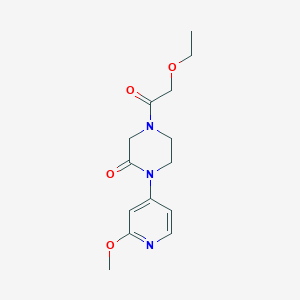

![molecular formula C12H23ClN2O3 B2913303 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine CAS No. 2377034-12-1](/img/structure/B2913303.png)

1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine” is a compound containing a bridged bicyclic carbon skeleton . It is a desirable building block for medicinal chemistry . The compound is part of a class of molecules that are of interest due to their potential in drug discovery .

Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The main chemical reaction involved in the formation of this compound is a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which this compound is a type of, depend on their classification . Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .科学的研究の応用

Conformationally Constrained β-amino Acid Derivatives

The study by Basler, Schuster, and Bach (2005) describes the synthesis of conformationally constrained β-amino acid derivatives using intramolecular [2 + 2]-photocycloaddition and subsequent lactone ring opening. This approach highlights the utility of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in creating structurally complex β-amino acids, which are valuable in peptide synthesis and drug discovery (Basler, Schuster, & Bach, 2005).

Asymmetric Synthesis of Dipeptide β-turn Mimetics

Wang, Xiong, and Hruby (2001) developed an efficient method for the asymmetric synthesis of indolizidinone amino acids, which act as dipeptide β-turn mimetics. This work emphasizes the importance of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in generating compounds with potential applications in drug discovery, showcasing their role in mimicking the β-turn structure in peptides (Wang, Xiong, & Hruby, 2001).

Intramolecular Reductive Cyclopropanation

Gensini et al. (2002) synthesized tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton through intramolecular reductive cyclopropanation. This process illustrates the versatility of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in constructing bicyclic amino compounds, which have potential applications in medicinal chemistry and synthesis of natural product analogues (Gensini et al., 2002).

Aza-Diels-Alder Reactions in Aqueous Solution

Waldmann and Braun (1991) reported the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. Their findings demonstrate the potential of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in creating bicyclic amino acid derivatives, which could be applied in the synthesis of complex organic molecules and drug development (Waldmann & Braun, 1991).

将来の方向性

The future directions in the research and application of this compound could involve the development of more efficient and diverse syntheses . This would make commercially available compounds of this sort less plagued by high costs and/or a lack of diversity in substitution patterns . Furthermore, the exploration of its potential in drug discovery could be a promising direction .

特性

IUPAC Name |

tert-butyl N-[(5-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3.ClH/c1-10(2,3)17-9(15)14-8-12-6-11(13,7-12)4-5-16-12;/h4-8,13H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCDFXVHBMTSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

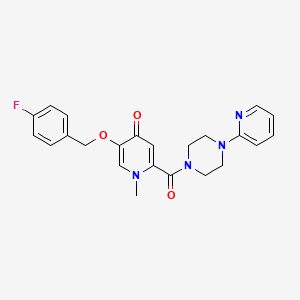

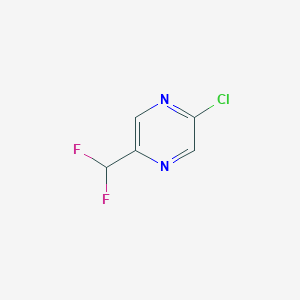

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2913225.png)

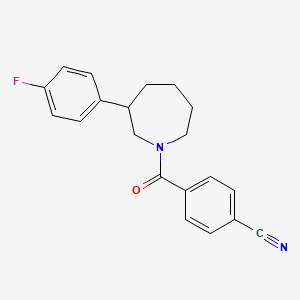

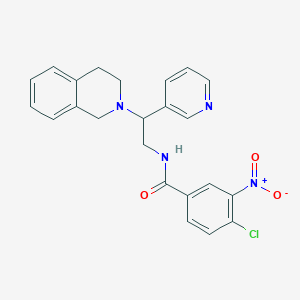

![2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2913231.png)

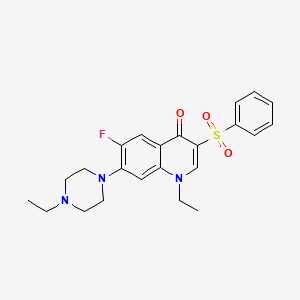

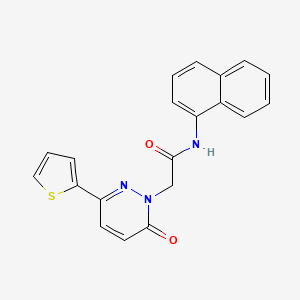

![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)

![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)